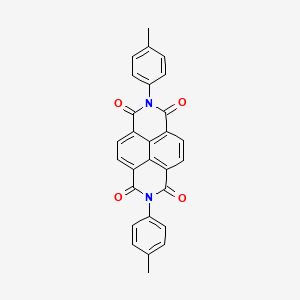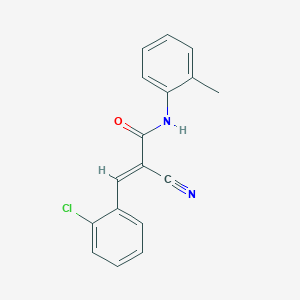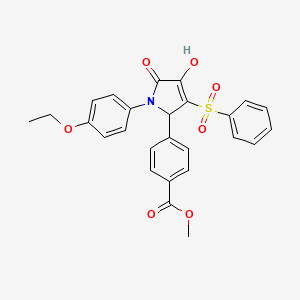![molecular formula C25H16N4O5S2 B2726721 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 349441-00-5](/img/structure/B2726721.png)
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C19H12N4O5S2. It has an average mass of 440.452 Da and a monoisotopic mass of 440.024902 Da .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C19H12N4O5S2. It includes a quinolinecarboxamide group, a thiazolyl group, and a nitrophenylsulfonyl group . For a detailed structural analysis, specialized software or databases like ChemSpider can be used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. This compound has a relatively high molecular weight (440.452 Da), suggesting it may have different properties compared to smaller molecules . For detailed physical and chemical properties, laboratory analysis would be required.Scientific Research Applications
Synthesis and Characterization
Synthesis of Quinazoline Derivatives : Quinazoline derivatives, similar in structure to the compound , have been synthesized for exploring their diuretic and antihypertensive activities. Such compounds have potential in medicinal chemistry, particularly in cardiovascular and renal therapies (Rahman et al., 2014).
Metal Complexes of Heterocyclic Sulfonamide : Metal complexes of heterocyclic sulfonamides, which include structures akin to N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide, have been studied for their carbonic anhydrase inhibitory properties. These complexes could have implications in the treatment of conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).
Biological and Medicinal Applications
Anticancer Evaluation : Studies have been conducted on naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related to the compound , for their cytotoxic activity against cancer cell lines. These compounds have shown potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity : Thiophenyl pyrazoles and isoxazoles derived from similar sulfonamide compounds have shown potential antibacterial and antifungal activities. Such findings are crucial for the development of new antimicrobial agents (Sowmya et al., 2018).
Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives, structurally related to the compound , have been synthesized and shown to activate pro-apoptotic pathways in cancer cells. This indicates their potential use in cancer therapy (Cumaoğlu et al., 2015).
properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O5S2/c30-24(20-14-22(16-6-2-1-3-7-16)27-21-9-5-4-8-19(20)21)28-25-26-15-23(35-25)36(33,34)18-12-10-17(11-13-18)29(31)32/h1-15H,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHNQQZDWFUBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)



![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole](/img/structure/B2726651.png)
![[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2726652.png)


![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)